3-(1-butyl-1H-pyrazol-4-yl)propanoic acid
Overview
Description
3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid is an organic compound featuring a pyrazole ring substituted with a butyl group at the nitrogen atom and a propanoic acid group at the third position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid typically involves the condensation of 1-butylhydrazine with an appropriate β-keto ester, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the carboxyl group, potentially yielding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butyric acid derivatives, while substitution can introduce halogen or sulfonyl groups onto the pyrazole ring .
Scientific Research Applications
3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1-Propyl-1H-pyrazol-4-yl)propanoic acid
Comparison: Compared to its analogs, 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid exhibits unique properties due to the longer butyl side chain, which can influence its lipophilicity and biological activity. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
3-(1-butylpyrazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h7-8H,2-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZKJGNWUBIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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